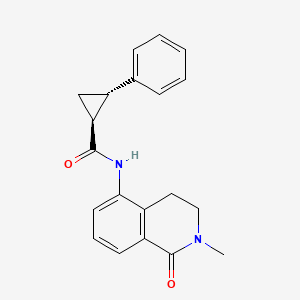![molecular formula C18H24ClNO3 B7341609 1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone](/img/structure/B7341609.png)
1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Mecanismo De Acción
BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. 1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone inhibits BTK by binding to its active site and preventing its phosphorylation, which is required for downstream signaling. This leads to the inhibition of B-cell activation and proliferation, and ultimately, the suppression of malignant cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various cancer types, including lymphoma, leukemia, and solid tumors. It also has immunosuppressive effects, which make it a potential therapeutic option for autoimmune diseases such as rheumatoid arthritis and lupus. This compound has been found to be well-tolerated in preclinical studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone is its selectivity for BTK, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low solubility, which may affect its efficacy in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the development of 1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone as a therapeutic agent. One area of interest is the combination of this compound with other targeted therapies or immunotherapies, which may enhance its anti-tumor activity. Another potential application is in the treatment of autoimmune diseases, where this compound may offer a new approach for the management of these conditions. Further preclinical and clinical studies are needed to fully evaluate the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone involves several steps, including the formation of the morpholine ring, the introduction of the chlorophenyl and oxan-4-yl groups, and the final coupling of the ethanone moiety. The synthetic route has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and survival of malignant cells and suppressing the immune response in autoimmune disorders. It has been tested in vitro and in vivo in various cancer cell lines and animal models, and has demonstrated potent anti-tumor activity.
Propiedades
IUPAC Name |
1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3/c1-13-18(15-3-2-4-16(19)12-15)23-10-7-20(13)17(21)11-14-5-8-22-9-6-14/h2-4,12-14,18H,5-11H2,1H3/t13-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYZTSIDPZLJLV-ACJLOTCBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1C(=O)CC2CCOCC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OCCN1C(=O)CC2CCOCC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(2S,3S)-4-ethyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]-3-(methylsulfanylmethyl)pyridine-2-carboxamide](/img/structure/B7341527.png)
![[4-(benzimidazol-1-yl)phenyl]-[(2R)-2-(methylsulfonylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7341535.png)
![1-[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]-3-[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B7341543.png)
![4-(2,2-difluoroethyl)-N-[(1R)-2,3-dihydro-1H-inden-1-yl]morpholine-3-carboxamide](/img/structure/B7341551.png)
![1-[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]-2-(pyridin-2-ylmethylsulfanyl)ethanone](/img/structure/B7341556.png)
![[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7341559.png)
![(2R,4R)-1-acetyl-4-hydroxy-N-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7341571.png)
![2-[2-[(3S,4S)-3-(hydroxymethyl)-4-phenylpiperidin-1-yl]-2-oxoethyl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B7341581.png)
![4-fluoro-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]-3-(methylsulfanylmethyl)benzamide](/img/structure/B7341596.png)
![N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]-1-methylsulfanylcyclopropane-1-carboxamide](/img/structure/B7341604.png)
![2-(ethylsulfanylmethyl)-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]benzamide](/img/structure/B7341606.png)

![3-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine-4-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7341619.png)
![4-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholine-4-carbonyl]-3H-1,3-thiazol-2-one](/img/structure/B7341626.png)